Product packaging for cyclo-[-Arg-Gly-Asp-Amp25-](Cat. No.:)

cyclo-[-Arg-Gly-Asp-Amp25-]

Cat. No.: B10847974
M. Wt: 440.5 g/mol
InChI Key: RLABYQGJZRFBJA-RCWTZXSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclo-[-Arg-Gly-Asp-Amp25-] is a synthetic cyclic peptide featuring the Arg-Gly-Asp (RGD) motif, a renowned sequence recognized for its critical role in mediating cell adhesion processes by binding to a subset of integrin receptors . The cyclicization of linear RGD peptides is a key structural modification that restricts the peptide's flexibility and stabilizes its bioactive conformation, which has been demonstrated to significantly enhance its binding affinity and inhibitory potency towards target integrins compared to its linear counterparts . This compound has a molecular weight of 440.454 g/mol and does not conform to Lipinski's Rule of Five, indicating its nature as a peptide-based bioactive compound rather than a small-molecule drug . Integrins that recognize the RGD motif, such as αvβ3, are pivotal therapeutic targets due to their involvement in diverse pathological conditions including thrombosis, cancer growth, tumor-induced angiogenesis, and metastasis . As such, cyclo-[-Arg-Gly-Asp-Amp25-] serves as a valuable pharmacological tool for investigating RGD-integrin interactions, studying cell adhesion and signaling pathways in vitro, and developing potential anti-thrombotic or anti-angiogenic strategies . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N8O6 B10847974 cyclo-[-Arg-Gly-Asp-Amp25-]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H28N8O6

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(1R,4S,10S,13S)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C17H28N8O6/c18-17(19)20-3-1-2-9-14(29)22-7-12(26)24-11(5-13(27)28)16(31)23-8-4-10(21-6-8)15(30)25-9/h8-11,21H,1-7H2,(H,22,29)(H,23,31)(H,24,26)(H,25,30)(H,27,28)(H4,18,19,20)/t8-,9+,10+,11+/m1/s1

InChI Key

RLABYQGJZRFBJA-RCWTZXSCSA-N

Isomeric SMILES

C1[C@@H]2CN[C@@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N

Canonical SMILES

C1C2CNC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N

Origin of Product

United States

Synthetic Methodologies for Cyclo Arg Gly Asp Amp Derivatives

Solid-Phase Peptide Synthesis (SPPS) Protocols

The foundational method for assembling the linear peptide precursors of cyclo-[-Arg-Gly-Asp-Amp-] derivatives is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the efficient and stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.gov A standard SPPS protocol for these types of peptides typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. acs.orguci.edu

The synthesis begins with the selection of an appropriate resin, such as a 2-chlorotrityl chloride resin, which is particularly useful for preparing cyclic peptides as it allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact. acs.orguci.edu The first amino acid, often the one that will be used to anchor the peptide to the resin via its side chain, is loaded onto the resin. The SPPS cycle then proceeds with two main steps: the deprotection of the N-terminal Fmoc group, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uci.edu The coupling reaction is facilitated by activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which promote the formation of the amide bond. acs.org This cycle of deprotection and coupling is repeated until the full linear sequence of the peptide is assembled on the resin. nih.gov

For the synthesis of cyclo-[-Arg-Gly-Asp-Amp-] derivatives, the linear precursor is assembled, and then specific protecting groups are removed to allow for the final cyclization step, which is often performed after the peptide has been cleaved from the solid support. acs.orgresearchgate.net The use of orthogonal protecting groups for the amino acid side chains is a critical aspect of the strategy, ensuring that only the desired functionalities are exposed for cyclization. nih.gov

Cyclization Strategies for Amp-Containing RGD Peptides

The cyclization of linear peptides containing the Arg-Gly-Asp (RGD) sequence and a 4-aminoproline (Amp) residue is a key step in creating potent and selective integrin binders. The rigidity conferred by the cyclic structure is a significant factor in their enhanced biological activity.

Incorporation of 4-Aminoproline Residues and Scaffold Functionalities

The incorporation of 4-aminoproline (Amp) residues into the RGD sequence has led to the discovery of a novel class of high-affinity integrin binders. researchgate.netmdpi.com The Amp residue acts as a conformational scaffold, and its unique structure is exploited in the cyclization process. A common strategy involves a standard solid-phase peptide synthesis protocol to assemble the linear peptide, followed by a cyclization that utilizes the C2-carboxyl and C4-amino functionalities of the proline scaffold. researchgate.net This approach leaves the N(α)-site of the proline untouched, providing an opportunity for further functionalization. researchgate.net The use of the Amp scaffold has been shown to be beneficial for creating conformationally restrained cyclic RGD peptides. mdpi.comcnr.it

Functionalization of the Proline Scaffold with Alkyl or Acyl Substituents

Further enhancing the binding capabilities of these cyclopeptides can be achieved by functionalizing the vacant N(α)-proline site with various substituents. researchgate.net Researchers have demonstrated that the introduction of alkyl or acyl groups at this position is a feasible strategy that can significantly improve the integrin binding affinity of the ligands. researchgate.net This functionalization does not negatively impact the binding affinity and makes this position ideal for attaching other molecules. researchgate.net By modifying the Nα-side chain, it is possible to fine-tune the properties of the resulting cyclopeptidomimetics. cnr.it

Advanced Chemical Linkages and Modifications

To create a diverse range of cyclopeptide analogues with potentially improved properties, advanced chemical linkage and modification techniques are employed. These methods offer alternative ways to form the cyclic structure beyond the traditional amide bond formation.

Click Chemistry Approaches for Cyclopeptide Analogues

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of cyclopeptide analogues. nih.govresearchgate.netmdpi.com This reaction is highly efficient and regioselective, allowing for the formation of a stable 1,2,3-triazole ring that can act as a peptide bond isostere. nih.govmdpi.com In this approach, a linear peptide precursor containing an azide (B81097) group at one terminus and an alkyne group at the other is synthesized using SPPS. nih.gov The cyclization is then performed in solution, often using a copper catalyst, to yield the cyclic product. nih.gov This method has been successfully applied to synthesize new cyclic RGD and NGR peptide analogs, and it has been shown that the cyclization can also be performed on-resin. nih.govnih.gov The on-resin approach can be advantageous as it may reduce the incidence of dimerization and oligomerization, which are common side reactions in solution-phase cyclizations. mdpi.comnih.gov

Metal-Based Peptide Cyclization Techniques

Another advanced strategy for peptide cyclization involves the use of metal coordination to create constrained peptide structures. uwo.ca The metals Rhenium (Re) and Technetium-99m (99mTc) have been investigated for their ability to cyclize linear peptides. uwo.ca In this technique, a linear peptide is synthesized with chelating groups at its termini. The addition of a metal complex, such as [Re(CO)3(OH2)3]+, induces cyclization through the formation of a coordination complex. uwo.ca This method creates metal foldamers where the metal ion serves as a central core around which the peptide chain adopts a turn. uwo.ca Spectroscopic methods like NMR and circular dichroism have confirmed the formation of these cyclic structures. uwo.ca More recently, an efficient solid-phase strategy has been developed for the synthesis of cyclen-embedded cyclopeptides, which can then be chelated with various metal ions like Europium (Eu3+) and Gadolinium (Gd3+) for imaging applications. nih.govpolyu.edu.hk

Molecular Recognition and Integrin Binding Studies of Cyclo Arg Gly Asp Amp

Integrin Receptor Specificity and Selectivity

The specificity of RGD-containing ligands for different integrin subtypes is heavily influenced by the conformation of the peptide backbone and the nature of the amino acids flanking the core RGD motif. nih.gov The introduction of the 4-aminoproline (Amp) scaffold into a cyclo-[-Arg-Gly-Asp-] structure has been systematically explored to modulate its interaction with various RGD-binding integrins. researchgate.netacs.org

The αvβ3 integrin is a well-characterized receptor involved in processes such as angiogenesis and tumor progression. nih.gov Cyclic peptides of the type cyclo-[-Arg-Gly-Asp-Amp-] have been shown to be exceptionally high-affinity ligands for the αvβ3 integrin. researchgate.netacs.org A series of eight cyclopeptides based on this structure demonstrated inhibitory concentrations (IC50) for human αvβ3 in the low- to sub-nanomolar range, from 0.03 nM to 5.12 nM. researchgate.netacs.org This high affinity is attributed to the constrained RGD sequence fitting optimally into the binding pocket of the αvβ3 receptor. The interaction involves the guanidinium (B1211019) group of the Arginine residue and the carboxyl group of the Aspartate residue binding to sites on the αv and β3 subunits, respectively. nih.govresearchgate.net Functionalization at the Nα-nuclear site of the proline scaffold has been shown to be a viable strategy for attaching other molecules without negatively affecting the high binding affinity for αvβ3. researchgate.net

The αvβ5 integrin, which also recognizes the RGD sequence, is another important target in related biological processes. nih.gov The cyclo-[-Arg-Gly-Asp-Amp-] series of compounds has also been evaluated for its binding to the αvβ5 integrin. researchgate.netacs.org The binding affinities for αvβ5 were generally lower than for αvβ3, with IC50 values ranging from 0.88 nM to 154 nM. researchgate.netacs.org This indicates a degree of selectivity for αvβ3 over αvβ5 for most analogues within this class. researchgate.netacs.org For instance, the well-known cyclic RGD peptide, Cilengitide, also demonstrates high affinity for both αvβ3 and αvβ5. nih.gov The structural variations within the cyclo-[-Arg-Gly-Asp-Amp-] scaffold allow for the fine-tuning of this selectivity profile.

Systematic modifications to the cyclo-[-Arg-Gly-Asp-Amp-] structure have provided significant insights into structure-activity relationships. A study involving eight such cyclopeptides, where the stereochemistry of the Amp residue and substitutions at its Nα-site were varied, revealed a range of binding affinities and selectivities. researchgate.netacs.org Six of these eight analogues showed moderate to significant selectivity for the αvβ3 receptor over the αvβ5 receptor. researchgate.netacs.org The introduction of alkyl or acyl substituents on the vacant proline nitrogen was found to have a considerable impact on the integrin binding capabilities. researchgate.netacs.org The data from these studies highlight how subtle chemical changes can modulate the interaction with different integrin subtypes.

Table 1: Comparative Integrin Binding Affinities of cyclo-[-Arg-Gly-Asp-Amp-] Analogues

Compound IDModificationsαvβ3 IC50 (nM)αvβ5 IC50 (nM)Selectivity (αvβ5/αvβ3)
5 (2S,4S)-Amp5.1215430.1
6 (2S,4R)-Amp0.172.5515.0
7 (2R,4S)-Amp0.844.815.7
8 (2R,4R)-Amp3.331.150.3
9 (2R,4S)-Amp, Nα-heptyl0.121.9516.3
10 (2R,4S)-Amp, Nα-propionyl0.080.8811.0
11 (2R,4S)-Amp, Nα-benzoyl0.031.0535.0
12 (2S,4S)-Amp, Nα-benzoyl2.151.110.5

This table is generated based on data reported in the Journal of Medicinal Chemistry. researchgate.netacs.org

Structural Determinants of Ligand-Integrin Recognition

The high affinity and selectivity of cyclo-[-Arg-Gly-Asp-Amp-] peptides are direct consequences of their three-dimensional structure and how this structure complements the integrin binding site. Understanding these structural determinants is crucial for the rational design of new integrin ligands. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. researchgate.net For the cyclo-[-Arg-Gly-Asp-Amp-] class of compounds, NMR studies, in conjunction with molecular dynamics calculations, were used to determine their structure in water. researchgate.netacs.org These analyses provide detailed information about the peptide's conformational preferences, including the presence of specific structural motifs like β-turns, which are often crucial for orienting the RGD sequence for optimal receptor binding. rsc.org Circular Dichroism (CD) spectroscopy can also be employed to study the secondary structure of peptides, complementing the detailed information obtained from NMR. subr.edu The constrained cyclic structure limits the conformational freedom of the peptide, pre-organizing it into a bioactive conformation that requires less of an entropic penalty upon binding to the receptor. mdpi.com

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into how a ligand interacts with its receptor at an atomic level. nih.govscielo.org.mx Docking studies have been performed on selected cyclo-[-Arg-Gly-Asp-Amp-] analogues using the X-ray crystal structure of the extracellular segment of integrin αvβ3. researchgate.netacs.org These simulations help to highlight the key structural features required for potent ligand binding. researchgate.netacs.org The models typically show the RGD sequence positioned deep within the binding cleft at the interface of the αv and β3 subunits. researchgate.netresearchgate.net The guanidinium group of Arginine forms salt bridges with aspartate residues on the αv subunit, while the carboxylate of the ligand's Aspartate coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit. mdpi.comnih.gov The docking poses generated from these simulations can rationalize the observed binding affinities and selectivities of different analogues, guiding further synthetic efforts. nih.govmdpi.com

Computational Modeling and Docking Simulations

Ligand-Protein Complex Stabilization Mechanisms

The stability of the ligand-protein complex formed between cyclo-[-Arg-Gly-Asp-Amp-] and integrins is a multifactorial phenomenon governed by a series of specific molecular interactions. Docking studies performed on analogues of this cyclopeptide have been used to highlight the structural features crucial for potent ligand binding affinity. nih.govacs.org A primary stabilizing factor is the ionic interaction, or salt bridge, formed between the positively charged guanidinium group of the Arginine (Arg) residue and the negatively charged carboxylate group of the Aspartic acid (Asp) residue within the peptide. This iconic RGD motif fits into a corresponding binding site on the integrin receptor.

Role of Bridging Water Molecules in Binding

In the context of cyclo-[-Arg-Gly-Asp-Amp-] and related compounds, computational studies have revealed the key role of a bridging water molecule in stabilizing the ligand-protein complex. researchgate.netresearchgate.net The presence and arrangement of this water molecule can lead to a diverse stabilization profile, helping to differentiate between closely related ligands. researchgate.netresearchgate.net Explicit solvent molecular dynamics simulations on other, similar systems have confirmed that bridging water molecules that form hydrogen bonds between a ligand and a protein are significant in stabilizing the complex. chemrxiv.org The stability of the water network around the ligand is a crucial factor; modifications to the ligand's structure can alter this network, either stabilizing or destabilizing it, which in turn contributes to the observed differences in binding potency. d-nb.info In some protein-ligand complexes, a single, highly stable water molecule can be critical, and its displacement or perturbation can dramatically affect binding affinity. d-nb.infonih.gov

Structure-Activity Relationship (SAR) of Amp-Containing RGD Peptides

The incorporation of 4-aminoproline (Amp) residues into the arginine-glycine-aspartate (RGD) sequence has led to the discovery of a new class of high-affinity binders for αVβ3 and αVβ5 integrins. nih.govacs.org Structure-activity relationship (SAR) studies investigate how chemical modifications to a lead compound affect its biological activity, providing insights for rational drug design. utrgv.edu A study involving a series of eight cyclopeptides with the general structure cyclo-[-Arg-Gly-Asp-Amp-] demonstrated a wide range of binding affinities, highlighting key structural determinants for potency and selectivity. nih.govacs.orgresearchgate.net

The binding affinities of these cyclopeptides, expressed as IC50 values, showed a significant range, with values for αVβ3 integrin between 0.03 and 5.12 nM and for αVβ5 integrin between 0.88 and 154 nM. nih.govacs.orgresearchgate.net A crucial finding from the SAR studies was that functionalization of the vacant Nα-nuclear site of the aminoproline scaffold with alkyl or acyl substituents had a significant positive impact on the integrin binding capabilities. nih.govacs.orgresearchgate.net This indicates that the size, shape, and chemical nature of the substituent at this position are critical for optimizing interactions with the integrin binding site.

Furthermore, these modifications influenced the selectivity of the ligands. Six of the eight cyclopeptide inhibitors in the series showed moderate yet significant selectivity for the αVβ3 receptor over the αVβ5 receptor. nih.govacs.org This selectivity is determined by the subtle differences in the three-dimensional presentation of the RGD sequence and the flanking residues, which in turn affects how well the ligand fits into the specific binding pockets of different integrin subtypes. nih.gov

Compound ClassIntegrin TargetReported IC50 Range (nM)Key SAR ObservationSource
cyclo-[-Arg-Gly-Asp-Amp-] AnaloguesαVβ30.03 – 5.12High affinity achieved through functionalization of the Amp residue. nih.govacs.org
cyclo-[-Arg-Gly-Asp-Amp-] AnaloguesαVβ50.88 – 154Generally lower affinity compared to αVβ3, indicating selectivity. nih.govacs.org

These SAR studies underscore the importance of the Amp residue and its substituents in modulating the affinity and selectivity of cyclic RGD peptides. nih.govacs.org By systematically altering the structure, researchers can fine-tune the interaction with the target integrins, leading to the development of highly potent and selective ligands. utrgv.edunih.govresearchgate.net

Applications in Targeted Molecular Imaging and Probes

Development of Integrin-Targeted Imaging Probes

The high expression of integrins, such as αvβ3, on activated endothelial cells and various tumor cells makes them an excellent target for diagnostic imaging. nih.gov The cyclo-[-Arg-Gly-Asp-Amp-] structure serves as a foundational component in the creation of probes that can visualize and map these integrin-expressing tissues. researchgate.netresearchgate.net The development of these probes involves conjugating the peptide to reporter molecules, such as radionuclides or fluorescent dyes, enabling non-invasive imaging. researchgate.net

Radiopharmaceutical Conjugation Strategies (e.g., 99mTc, 111In)

The versatility of cyclic RGD peptides, including those based on the cyclo-[-Arg-Gly-Asp-Amp-] framework, allows for their labeling with various radioisotopes for nuclear medicine applications. researchgate.net Technetium-99m (99mTc) and Indium-111 (111In) are two commonly used radionuclides for Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net

The conjugation process typically involves a bifunctional chelator, which is a molecule that can firmly bind the metallic radioisotope on one end and be covalently attached to the peptide on the other. researchgate.netnih.gov For instance, chelators like hydrazinonicotinic acid (HYNIC) are used to couple 99mTc to cyclic RGD peptides. nih.gov This strategy has been successfully used to create radiotracers that show high accumulation in tumors, allowing for clear visualization via SPECT imaging. nih.gov Similarly, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are employed as chelators for radiometals like 111In. researchgate.net These radiolabeled peptides have demonstrated the ability to target integrin expression in preclinical models. researchgate.net

Fluorescent Probe Design and Conjugation

Fluorescent probes offer an alternative or complementary imaging modality to radionuclide-based methods. nih.govnih.gov Conjugating fluorescent dyes to cyclo-[-Arg-Gly-Asp-Amp-] and related cyclic RGD peptides enables high-resolution optical imaging of integrin expression in in vitro and in vivo models. acs.org

Near-Infrared (NIR) Dye Integration

A significant advancement in fluorescent probe design is the use of near-infrared (NIR) dyes, which operate in the 700-1700 nm wavelength range. nih.govthno.org This spectral window offers considerable advantages for in vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light. nih.govmdpi.com

NIR dyes, such as cyanine (B1664457) derivatives, can be chemically linked to the cyclic RGD peptide scaffold. researchgate.netbioacts.com The resulting NIR fluorescent probes have been shown to selectively accumulate in tumors, providing high-contrast images that delineate the tumor from surrounding healthy tissue. researchgate.net For example, probes have been developed by conjugating a shielded heptamethine cyanine dye (s775z) to a cRGDfK peptide, demonstrating effective tumor targeting. acs.org

Activatable Probe Systems

To further enhance imaging specificity and the signal-to-background ratio, "activatable" or "smart" probes have been developed. nih.govthno.org These probes are designed to be non-fluorescent or "quenched" upon administration and only become fluorescent after a specific molecular event occurs at the target site. thno.orgd-nb.info

One common strategy involves designing a probe that is activated by the acidic microenvironment of tumors or specific intracellular compartments like lysosomes. nih.govnih.gov A pH-activatable probe was created by conjugating a pH-sensitive NIR cyanine dye to a cRGD peptide. nih.govnih.gov This probe shows negligible fluorescence at normal physiological pH but becomes highly fluorescent in the acidic environment of tumor lysosomes following receptor-mediated endocytosis. nih.govnih.gov Another approach uses enzyme-activatable probes, where the fluorescence is unquenched upon cleavage by enzymes that are overexpressed in the tumor microenvironment, such as matrix metalloproteinases (MMPs) or caspases. d-nb.infofrontiersin.org

In Vitro and In Vivo Imaging Modalities

The utility of cyclo-[-Arg-Gly-Asp-Amp-]-based probes is demonstrated through their application in various imaging modalities, providing insights into biological processes both in cell culture (in vitro) and in living organisms (in vivo). nih.govacs.org

In vitro, fluorescently labeled cyclic RGD probes are used in cell microscopy to confirm specific binding to integrin-expressing cancer cells. nih.govacs.org These studies can demonstrate the process of probe internalization into cellular compartments like lysosomes. nih.gov In vivo imaging in animal models, typically mice bearing tumors, allows for the non-invasive visualization of tumor angiogenesis and metastasis. nih.govresearchgate.net

SPECT Imaging Applications

Single-Photon Emission Computed Tomography (SPECT) is a powerful nuclear imaging technique that provides three-dimensional functional information. nih.gov When cyclo-[-Arg-Gly-Asp-Amp-] or similar cyclic RGD peptides are labeled with SPECT-compatible radionuclides like 99mTc or 111In, they become potent radiotracers for imaging integrin expression in vivo. nih.govresearchgate.net

SPECT imaging with these agents has been successfully used in preclinical models to visualize tumors. nih.govnih.gov For example, 99mTc-labeled c(RGDfK) tetramers have clearly visualized tumors in mice, with low background signal in other organs. nih.gov These studies confirm that the peptide-based radiotracer specifically accumulates at the site of high integrin expression, which can be blocked by co-injection of an unlabeled RGD peptide, proving the specificity of the targeting. nih.gov The ability to non-invasively monitor integrin expression has significant potential for cancer diagnosis and monitoring therapeutic response. researchgate.net

Data Tables

Table 1: Research Findings on cyclo-[-Arg-Gly-Asp-Amp-] and Related RGD Probes

Probe Type / Research FocusKey FindingApplicationReference(s)
cyclo-[-Arg-Gly-Asp-Amp-] SynthesisIncorporation of 4-aminoproline (Amp) led to high-affinity αVβ3/αVβ5 integrin binders.Integrin Targeting acs.org, researchgate.net
99mTc-labeled c(RGDyK)Synthesized using a HYNIC chelator; showed high uptake in αvβ3-positive melanoma cells.Tumor Imaging (SPECT) explorationpub.com
111In-labeled PeptidesDOTA and its derivatives are used as chelators for labeling biomolecules with 111In for imaging.Tumor Imaging (SPECT) researchgate.net
pH-Activatable NIR ProbeA cRGD peptide conjugated to a pH-sensitive dye becomes fluorescent in acidic tumor lysosomes.Tumor and Metastasis Imaging nih.gov, nih.gov
Enzyme-Activatable ProbesProbes are designed to be cleaved by tumor-associated enzymes (e.g., MMPs, caspases), activating fluorescence.Tumor Imaging d-nb.info, thno.org
cRGDfK-s775z ConjugateNIR probe with a shielded cyanine dye effectively targets integrin-expressing cancer cells in vitro and in vivo.Cancer Imaging acs.org

Information regarding "cyclo-[-Arg-Gly-Asp-Amp25-]" for the requested applications is not available in published scientific literature.

Following a comprehensive search of scientific databases and public records, the specific chemical compound "cyclo-[-Arg-Gly-Asp-Amp25-]", also identified as CHEMBL270690, has been located in chemical and therapeutic target databases. ontosight.aiidrblab.netidrblab.nettanlab.orgidrblab.net These sources confirm its identity as a synthetic, cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif, designed to target integrin receptors. ontosight.aicnr.it Available data includes its inhibitory concentration (IC50) of 550 nM against certain targets, indicating its biological activity. idrblab.netidrblab.net

Therefore, due to the strict requirement to focus solely on "cyclo-[-Arg-Gly-Asp-Amp25-]" and the absence of any data regarding its application in targeted molecular imaging and probes, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified subsections.

Conceptual Frameworks for Targeted Delivery Systems

RGD Peptide-Mediated Targeting Strategies

The RGD tripeptide motif is a principal recognition site for a class of cell surface receptors known as integrins. acs.org Several integrin subtypes, notably αvβ3 and αvβ5, are significantly overexpressed on various tumor cells and the endothelial cells of newly forming blood vessels (angiogenesis) that support tumor growth. dovepress.comashpublications.org This differential expression provides a molecular target for directing therapies specifically to the tumor microenvironment. nih.gov

By incorporating the RGD sequence into a cyclic peptide structure, researchers have developed ligands with high affinity and selectivity for these tumor-associated integrins. acs.org Cyclization constrains the peptide's conformational freedom, which can lock it into a bioactive shape that binds more potently to the integrin receptor compared to linear RGD peptides. researchgate.net For example, cilengitide, a cyclic RGD peptide, demonstrates significantly higher affinity for αvβ3 and αvβ5 integrins than its linear counterparts. acs.org

These RGD-based targeting strategies involve conjugating the cyclic peptide to various therapeutic or diagnostic agents. rug.nl This approach has been applied to small molecule drugs, imaging agents, and complex nanocarrier systems. rug.nlmdpi.com The RGD peptide acts as a "homing device," guiding the attached payload to cells expressing the target integrins. nih.gov Studies have shown that this strategy can significantly increase the concentration of a therapeutic agent at the tumor site, enhancing its effectiveness while reducing systemic exposure. acs.orgnih.gov

Targeting Ligand ExampleTarget Integrin(s)Application ContextReference
cyclo(Arg-Gly-Asp-D-Phe-Cys)αvβ3, αvβ5Glioma targeting dovepress.com
cyclo(RGDfK)αvβ3General tumor targeting, imaging medchemexpress.comiris-biotech.deapexbt.com
RGD4C (ACDCRGDCFCG)αvβ3Drug delivery, recombinant protein modification rug.nl
cyclo(RGDyK)αvβ3siRNA delivery, bone metastasis therapy nih.govfrontiersin.org

Integration with Nanocarrier Platforms

To overcome challenges such as poor drug solubility, premature degradation, and insufficient in vivo stability, RGD peptides are often integrated with nanocarrier platforms. nih.goviiitd.edu.in These platforms serve as vehicles that encapsulate or are conjugated with therapeutic agents, with the RGD peptide displayed on their surface to mediate targeting.

Liposomes are microscopic vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs. frontiersin.org When their surface is functionalized with cyclic RGD peptides, these liposomes become active targeting systems. dovepress.com Research has demonstrated that RGD-modified liposomes show significantly higher cellular uptake in integrin-overexpressing cancer cells, such as the human glioma cell line U87MG, compared to non-targeted liposomes. dovepress.comnih.gov This enhanced uptake is a direct result of the specific interaction between the RGD ligand and the cellular integrin receptors. tandfonline.com Furthermore, the incorporation of polyethylene (B3416737) glycol (PEG) chains alongside the RGD peptides can prolong the circulation time of the liposomes in the bloodstream, allowing more time for them to accumulate at the tumor site through both passive (the Enhanced Permeability and Retention, or EPR, effect) and active targeting. dovepress.comnih.gov

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability in aqueous environments. nih.gov Decorating the surface of these micelles with cyclic RGD peptides, such as c(RGDyK), creates a dual-functional delivery system. nih.govresearchgate.net These RGD-functionalized micelles can effectively target tumor cells and tumor vascular endothelial cells. nih.gov Studies have shown that such targeted micelles achieve higher intracellular drug concentrations in multidrug-resistant tumor cells compared to non-targeted micelles. nih.gov For instance, cRGD-linked polymeric micelles were shown to rapidly accumulate and permeate into glioblastoma tumor tissue, a feat not achieved by micelles with a non-targeting peptide. acs.org

Carbon nanotubes (CNTs) are cylindrical carbon allotropes with a high surface area, making them suitable for loading therapeutic molecules. nih.govmdpi.com Their unique properties have been harnessed for drug delivery by functionalizing their surface to improve biocompatibility and enable targeted delivery. nih.govarxiv.org Single-walled carbon nanotubes (SWCNTs) can be non-covalently functionalized with phospholipid-PEG, which renders them water-soluble and allows for the attachment of RGD peptides. nih.govresearchgate.net This functionalization has been shown to dramatically improve tumor accumulation. In preclinical models using U87MG tumors, RGD-functionalized SWCNTs increased tumor accumulation from approximately 3-4% of the injected dose to about 10-15%. nih.gov This enhancement is attributed to the specific RGD-integrin recognition, which facilitates the delivery of the nanotube and its cargo to the tumor. nih.govstanford.edu

Mechanistic Investigations of Cellular Uptake and Internalization

Understanding how RGD-functionalized systems enter cells is crucial for optimizing their design. The primary mechanism involves the interaction with integrin receptors, which triggers the cell's own internalization machinery. nih.gov

The binding of an RGD ligand, whether free or attached to a nanocarrier, to an integrin receptor initiates a process called receptor-mediated endocytosis. researchgate.netnih.gov This process involves the cell membrane engulfing the bound ligand/nanoparticle to form an intracellular vesicle called an endosome. researchgate.netmdpi.com This active internalization pathway is significantly more efficient than non-specific uptake mechanisms. liposomes.ca Studies have shown that the cellular uptake of RGD-modified nanoparticles can be significantly inhibited by the presence of excess free RGD peptide, which competes for the same integrin binding sites, confirming the receptor-mediated nature of the uptake. dovepress.comnih.gov Once inside the cell, the nanocarrier is typically trafficked through the endo-lysosomal pathway, where the acidic environment can be exploited to trigger the release of the encapsulated drug into the cytoplasm. researchgate.netmdpi.com This entire process—binding, internalization, and intracellular trafficking—is what allows RGD-functionalized systems to deliver their therapeutic payload directly inside the target cancer cells. researchgate.netdovepress.com

Impact on Cell Adhesion and Signaling Pathways

The synthetic peptide cyclo-[-Arg-Gly-Asp-Amp25-], a cyclic analog of the Arginine-Glycine-Aspartate (RGD) motif, exerts a significant influence on cellular behavior by directly interfering with cell adhesion and modulating critical downstream signaling pathways. ontosight.ai Its mechanism is rooted in its structural mimicry of the RGD sequence, a key recognition site in extracellular matrix (ECM) proteins such as fibronectin and vitronectin. ontosight.ainih.gov By targeting specific cell surface receptors, the compound acts as a potent antagonist, disrupting the normal communication between cells and their environment. ontosight.aimedchemexpress.com

As a peptidomimetic, cyclo-[-Arg-Gly-Asp-Amp25-] is designed to bind to integrins, which are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions. ontosight.aifrontiersin.org The cyclic structure of the peptide constrains the RGD motif into a conformation that is favorable for high-affinity binding to specific integrin subtypes, particularly αvβ3 and αvβ5. ontosight.airesearchgate.net This targeted binding competitively inhibits the attachment of natural ECM proteins to these integrins, thereby preventing or reducing cell adhesion to substrates. ontosight.aisigmaaldrich.comhongtide.com Research on related cyclic RGD peptides demonstrates that this class of molecules can be over 100 times more effective at inhibiting cell adhesion to vitronectin compared to linear RGD variants. nih.gov

The binding of cyclo-[-Arg-Gly-Asp-Amp25-] to integrins initiates a cascade of effects on intracellular signaling pathways that govern cell proliferation, migration, and survival. ontosight.aiidrblab.net Integrin-mediated signaling is often initiated at focal adhesions, which are large protein complexes that form at the site of cell-matrix contact. idrblab.net A primary event in this signaling cascade is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to these sites upon integrin engagement. plos.orgrsc.org

By blocking integrin function, cyclo-[-Arg-Gly-Asp-Amp25-] can inhibit the phosphorylation and activation of FAK. plos.orgnih.gov This disruption has significant downstream consequences, including the impairment of the Mitogen-Activated Protein (MAP) Kinase pathway, which is crucial for transmitting growth signals from the cell surface to the nucleus. sigmaaldrich.comnih.gov The Therapeutic Target Database identifies several key pathways modulated by this compound, including the integrin signaling pathway, PI3K-Akt signaling pathway, and pathways governing focal adhesion and osteoclast differentiation. idrblab.netidrblab.net Studies on similar RGD peptides have also shown a modulatory effect on Integrin-Linked Kinase (ILK), a protein involved in TGF-β1 production. nih.gov

Detailed Research Findings

Research has quantified the binding affinity of cyclo-[-Arg-Gly-Asp-Amp25-] and related compounds, highlighting their potency as integrin binders. The incorporation of 4-aminoproline (Amp) residues into the cyclic RGD structure has been shown to produce a class of high-affinity ligands for αvβ3 and αvβ5 integrins. researchgate.net

Table 1: Integrin Binding Affinity of Cyclo-RGD-Amp Peptides Use the interactive controls to sort and filter the data.

CompoundTarget IntegrinBinding Affinity (IC50)Reference
cyclo-[-Arg-Gly-Asp-Amp25-]αvβ3550 nM idrblab.net
cyclo-[-Arg-Gly-Asp-Amp-] Classαvβ30.03 - 5.12 nM researchgate.net
cyclo-[-Arg-Gly-Asp-Amp-] Classαvβ50.88 - 154 nM researchgate.net

The antagonistic action of cyclo-[-Arg-Gly-Asp-Amp25-] on integrins leads to the modulation of numerous signaling molecules and pathways critical to cellular function.

Table 2: Modulated Signaling Pathways and Key Proteins Use the interactive controls to sort and filter the data.

CategoryAffected Pathway / ProteinReference
Signaling PathwayIntegrin Signalling Pathway idrblab.netidrblab.net
Signaling PathwayFocal Adhesion Pathway idrblab.net
Signaling PathwayPI3K-Akt Signaling Pathway idrblab.net
Signaling PathwayRap1 Signaling Pathway idrblab.net
Signaling PathwayMAP Kinase Pathway sigmaaldrich.com
Key ProteinIntegrin αvβ3 researchgate.netidrblab.net
Key ProteinIntegrin αvβ5 researchgate.net
Key ProteinFocal Adhesion Kinase (FAK) plos.orgnih.gov
Key ProteinIntegrin-Linked Kinase (ILK) nih.gov

Biomaterials Interface and Biofunctionalization

Surface Functionalization of Biomaterials with RGD Ligands

The immobilization of RGD-containing ligands onto biomaterial surfaces is a fundamental technique to enhance cell adhesion and promote tissue integration. The cyclo-[-Arg-Gly-Asp-Amp-] peptides are particularly suited for this purpose due to their high affinity and selectivity for αvβ3 and αvβ5 integrins, which are overexpressed in various physiological and pathological processes, including angiogenesis and tumor development. researchgate.netresearchgate.netnih.gov

The synthesis of these peptides typically involves a standard solid-phase peptide synthesis (SPPS) protocol. nih.govrsc.org In the case of cyclo-[-Arg-Gly-Asp-Amp-], the 4-aminoproline (Amp) residue serves as a scaffold. The peptide chain is assembled, and subsequent head-to-tail cyclization is performed in solution to create the constrained cyclic structure. rsc.org A key feature of the cyclo-[-Arg-Gly-Asp-Amp-] design is that the Nα-nuclear site of the proline scaffold remains available for further modification. nih.gov This allows for the attachment of various functionalities, such as linkers for conjugation to biomaterial surfaces, without significantly compromising the peptide's binding affinity to integrins. nih.gov

Researchers have successfully synthesized a series of these cyclopeptides with different substituents on the proline's nitrogen atom, demonstrating the versatility of this scaffold for creating tailored biomaterial interfaces. nih.gov The ability to control the surface density and spatial arrangement of these ligands is crucial, as studies have shown that a critical spacing of approximately 40 nm between RGD ligands can be necessary to achieve selective cell adhesion.

Influence of Ligand Mobility on Cellular Interactions at Material Interfaces

The manner in which cells interact with a functionalized surface is not solely dependent on the presence of ligands but also on their physical properties, including mobility. The lateral mobility of RGD ligands on a substrate can significantly influence the process of cell adhesion, spreading, and the formation of focal adhesions.

When RGD ligands are mobile on a surface, such as on a lipid bilayer, they can be clustered by integrin receptors on the cell membrane. This clustering is an active process, initiating a cascade of intracellular events. Early binding of integrins to mobile RGD peptides can activate actin polymerization radiating from the newly formed clusters. This initial clustering recruits key adhesion proteins like talin, paxillin, and focal adhesion kinase (FAK).

The constrained cyclic structure of cyclo-[-Arg-Gly-Asp-Amp-] presents a well-defined conformation to the integrin receptor. While direct studies on the mobility of this specific peptide on surfaces are limited, the principles derived from other RGD systems are applicable. The ability to tether these peptides via the flexible Nα site of the aminoproline residue could allow for controlled mobility when attached to a surface via a flexible linker. This would enable the necessary lateral movement for integrin clustering and the subsequent maturation of focal adhesions, a critical step for stable cell attachment and signaling.

Mechanotransduction Regulation by RGD-Functionalized Surfaces

Mechanotransduction is the process by which cells convert mechanical stimuli into biochemical signals, influencing cell fate and function. RGD-functionalized surfaces play a pivotal role in this process by providing the necessary anchor points for cells to probe and respond to the mechanical properties of their environment.

When a cell adheres to an RGD-functionalized surface via its integrin receptors, it forms a physical link between the extracellular matrix (or the biomaterial surface) and the intracellular cytoskeleton. The cell can then generate contractile forces, primarily through the action of myosin II on actin filaments. These forces are transmitted through the integrin-RGD bond to the underlying substrate. The resistance of the substrate to these forces provides mechanical feedback to the cell.

The binding of cyclo-[-Arg-Gly-Asp-Amp-] to integrins can initiate this mechanosensory process. The high affinity of these ligands ensures a stable connection for force transmission. Studies on general RGD peptides have shown that the forces generated by myosin II contraction can stimulate lamellipodial extension and the outward movement of integrin clusters. Furthermore, the recruitment of proteins like vinculin to focal adhesions is force-dependent and is a hallmark of mature, force-bearing adhesion sites. By presenting a high-affinity ligand, cyclo-[-Arg-Gly-Asp-Amp-] functionalized surfaces can effectively engage the cellular mechanotransduction machinery, thereby influencing cell behavior such as differentiation and migration. For instance, RGD-mediated signaling has been shown to up-regulate soluble guanylate cyclase (sGC) in contractile cells, a key enzyme in vasodilation, through a JNK-dependent pathway.

Applications in Regenerative Medicine and Tissue Engineering Concepts

The unique properties of cyclo-[-Arg-Gly-Asp-Amp-] peptides make them highly valuable for applications in regenerative medicine and tissue engineering. Their ability to selectively target integrins that are upregulated in processes like angiogenesis and tissue repair allows for the design of "smart" biomaterials that can actively guide biological processes.

In tissue engineering, scaffolds functionalized with these peptides can promote the adhesion, proliferation, and differentiation of desired cell types. For example, in bone tissue engineering, an RGD-functionalized scaffold can enhance the attachment and osteogenic differentiation of mesenchymal stem cells. Similarly, in cardiac tissue repair, RGD-mimetic peptide nanofibers have been shown to promote cardiomyocyte adhesion and neovascularization.

The high affinity of cyclo-[-Arg-Gly-Asp-Amp-] derivatives for αvβ3 integrin has also been exploited for tumor targeting. nih.gov By conjugating cytotoxic drugs or imaging agents to these peptides, it is possible to deliver therapeutic payloads specifically to tumor cells and their associated vasculature, which overexpress this integrin. This targeted approach can increase the efficacy of the treatment while reducing side effects on healthy tissues. For instance, conjugates of a cyclo[DKP-RGD] peptidomimetic with paclitaxel (B517696) have shown superior anti-tumor activity in preclinical models. The cyclo-[-Arg-Gly-Asp-Amp-] scaffold, with its available site for conjugation, is an excellent candidate for the development of such targeted therapies. nih.gov

Research Findings: Integrin Binding Affinity of cyclo-[-Arg-Gly-Asp-Amp-] Derivatives

The following table presents data on the inhibitory activity of various cyclo-[-Arg-Gly-Asp-Amp-] derivatives against purified human αvβ3 and αvβ5 integrins. The IC50 value represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled standard ligand to the integrin. Lower IC50 values indicate higher binding affinity.

Compound IDSubstituent at Proline NαIC50 αvβ3 (nM)IC50 αvβ5 (nM)Selectivity (αvβ5/αvβ3)
5 H5.1215430.1
6 CH30.844351.2
7 (CH2)2CH30.232191.3
8 CH(CH3)20.318.828.4
9 COCH30.030.8829.3
10 CO(CH2)2CH30.071.420.0
11 CO-Ph0.041.127.5
12 CO-Bn0.172.414.1

Data sourced from Zanardi et al. nih.gov

Advanced Computational and Theoretical Studies

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are a cornerstone of computational studies on cyclic peptides, offering a dynamic view of their conformational landscape in solution. These simulations model the movements of atoms over time, governed by a force field, providing insights into the flexibility and preferred shapes of the molecule.

For cyclic RGD peptides, a key determinant of their biological activity is the spatial arrangement of the Arg and Asp side chains, which are crucial for integrin binding. wikipedia.org Theoretical conformational analysis, often employing methods like the Monte Carlo method followed by energy minimization, is used to explore the vast space of possible torsional angles of the peptide backbone. nih.gov

Research on analogous cyclopentapeptides, such as cyclo(-Arg-Gly-Asp-Phe-D-Val-), has revealed that while numerous low-energy conformers can exist, only a subset possesses the specific structural features required for biological activity. nih.govnih.gov A critical feature often identified is the presence of stable intramolecular hydrogen bonds, which help to pre-organize the peptide into a conformation that is favorable for receptor binding. nih.govnih.gov For instance, studies have identified the presence of an inverse γ-turn centered on the Asp residue as a significant conformational feature in some active RGD cyclopeptides. unimi.it

MD simulations can map out the equilibrium between different conformers, suggesting that a biologically active conformation may not necessarily be the most dominant one in solution but must be accessible with a relatively low energy penalty. nih.govnih.gov The flexibility of the RGD domain is a crucial factor; simulations have shown that cyclic RGD peptides tend to have a more stable configuration when binding to integrins compared to their linear counterparts, which exhibit greater flexibility and configurational instability. researchgate.netmdpi.com

Table 1: Key Findings from Conformational Analysis of Cyclic RGD Peptides

ParameterFindingSignificanceReference
Conformational Space Cyclic RGD peptides exist as an ensemble of multiple low-energy conformers in solution.The biologically active conformation must be accessible from this ensemble. nih.govnih.gov
Structural Motifs Stable intramolecular hydrogen bonds and specific turns (e.g., inverse γ-turn at Asp) are common in active conformers.These motifs help to maintain the required distance and orientation of Arg and Asp side chains for receptor binding. nih.govunimi.it
Flexibility Cyclization reduces overall flexibility compared to linear peptides, pre-organizing the RGD motif.Leads to higher binding affinity and selectivity for specific integrin subtypes. wikipedia.orgresearchgate.netmdpi.com
Biologically Active Conformer The receptor-bound conformation is not always the most populated conformer in a free solution.Highlights the dynamic nature of the peptide and the principle of conformational selection in binding. nih.govnih.govunimi.it

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which are essential for understanding intermolecular interactions. For RGD peptidomimetics, these calculations can elucidate the distribution of charges, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are critical for the electrostatic interactions that govern the binding of the ligand to the integrin receptor.

The Arg-Gly-Asp sequence is recognized by integrins primarily through electrostatic interactions: the positively charged guanidinium (B1211019) group of Arginine and the negatively charged carboxylate group of Aspartic acid. unimi.it Quantum chemical calculations can precisely model the charge distribution across these pharmacophoric groups.

Furthermore, these calculations are instrumental in designing peptidomimetics where parts of the peptide backbone are replaced by other chemical moieties, such as a 1,2,3-triazole ring. mdpi.com Such modifications can mimic the electronic properties and atom placement of a native amide bond while offering greater resistance to enzymatic degradation. mdpi.com Molecular modeling studies on these mimics suggest that subtle changes, like the introduction of a fluorine atom, can significantly alter the electronic landscape, potentially contributing to higher affinity and selectivity through favorable electrostatic interactions with specific amino acid residues (e.g., Tyr178) in the integrin binding pocket. core.ac.uk

Virtual Screening and Ligand Design Methodologies

The structural and electronic information derived from computational studies of existing cyclic RGD peptides serves as a foundation for virtual screening and the rational design of new ligands. nih.gov Ligand-based pharmacophore modeling is a common approach where a 3D model is constructed based on the essential chemical features of known active molecules. nih.gov This pharmacophore model defines the spatial arrangement of key features, such as hydrogen bond donors/acceptors, charged groups, and hydrophobic centers, required for binding to the target receptor. mdpi.com

For cyclo-[-Arg-Gly-Asp-Amp25-], a pharmacophore model would be built upon the critical distances and orientations of the Arg and Asp side chains, along with features from the "Amp25" residue that may contribute to binding or selectivity. This model can then be used as a 3D query to screen large chemical databases (like the ZINC database) for novel molecules that match the pharmacophore and are therefore potential integrin inhibitors. nih.govmdpi.com

Structure-based virtual screening is another powerful technique that relies on the known 3D structure of the target integrin receptor. mdpi.com In this method, libraries of small molecules are computationally "docked" into the RGD-binding site of the integrin. mdpi.com The molecules are then scored based on their predicted binding affinity and how well they fit into the binding pocket, allowing for the identification of promising new chemical scaffolds. click2drug.org These "hit" molecules can then be optimized through further computational analysis and chemical synthesis to improve their potency and selectivity. nih.gov

Theoretical Prediction of Integrin-Ligand Interactions

Molecular docking and simulation are the primary tools for the theoretical prediction of how a ligand like cyclo-[-Arg-Gly-Asp-Amp25-] interacts with its target integrin. Docking studies place the ligand into the binding site of the integrin, which is located at the interface of the α and β subunits. unimi.itmdpi.com

These simulations predict the specific interactions that stabilize the complex. For cyclic RGD peptides binding to integrins like αvβ3, key predicted interactions typically include:

Salt Bridges: The positively charged guanidinium group of Arg forms salt bridges with negatively charged Asp residues on the α subunit. unimi.it

Coordination: The negatively charged carboxylate group of the ligand's Asp residue coordinates with a divalent metal cation (often Mn2+ or Mg2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β subunit. mdpi.comunimi.it

Hydrogen Bonds: Additional stability is provided by a network of hydrogen bonds between the ligand's backbone and side chains and various residues within the integrin's binding pocket. unimi.it

Steered molecular dynamics (SMD) simulations can be used to compare the binding strengths of different ligands, such as cyclic versus linear RGD peptides. researchgate.netmdpi.com These simulations apply an external force to pull the ligand out of the binding pocket, and the force required to do so provides a qualitative measure of binding strength. Such studies have consistently shown that cyclic RGD peptides form stronger interactions with integrin αvβ3 than their linear counterparts. researchgate.netmdpi.com

Table 2: Predicted Key Interactions between Cyclic RGD Peptides and Integrin αvβ3

Ligand GroupInteracting Integrin Residue/ComponentType of InteractionReference
Arg (Guanidinium) Asp residues on αv subunit (e.g., Asp218)Salt bridge, Hydrogen bond unimi.it
Asp (Carboxylate) Metal ion in β3 MIDASMetal coordination mdpi.comunimi.it
Asp (Carboxylate) Asn, Tyr, Ser residues on β3 subunitHydrogen bond unimi.it
Peptide Backbone Various residues on both αv and β3 subunitsHydrogen bond unimi.itunimi.it

Q & A

Basic: What is the structural and functional significance of the RGD motif in cyclo-[-Arg-Gly-Asp-Amp25-]?

The RGD (Arg-Gly-Asp) motif is a well-characterized cell adhesion sequence recognized by integrin receptors. In cyclo-[-Arg-Gly-Asp-Amp25-], cyclization likely stabilizes the RGD conformation, enhancing its binding specificity to integrins such as αvβ3 or α5β1 . Methodologically, confirmatory studies involve circular dichroism (CD) spectroscopy to analyze secondary structure stability and surface plasmon resonance (SPR) to quantify binding kinetics. Comparative studies with linear RGD peptides can elucidate cyclization-induced conformational advantages .

Basic: What analytical techniques are commonly used to validate the structural integrity of cyclo-[-Arg-Gly-Asp-Amp25-]?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For resolving cyclic backbone geometry and side-chain interactions.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and retention time consistency.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
    Cross-validation using X-ray crystallography (if crystallizable) provides atomic-level resolution .

Basic: How does cyclization impact the pharmacokinetic properties of RGD-containing peptides like cyclo-[-Arg-Gly-Asp-Amp25-]?

Cyclization reduces enzymatic degradation, prolonging half-life in vivo. Methodologically, this is tested via:

  • Plasma Stability Assays : Incubate the peptide in serum and monitor degradation via HPLC-MS.
  • Pharmacokinetic Profiling : Measure bioavailability (AUC), clearance rates, and tissue distribution in animal models. Comparative studies with linear analogs highlight cyclization benefits .

Advanced: How can researchers design experiments to resolve contradictions in reported binding affinities of cyclo-[-Arg-Gly-Asp-Amp25-] across integrin subtypes?

Contradictions often arise from assay variability (e.g., SPR vs. cell adhesion assays) or integrin heterodimer expression levels. A robust approach includes:

  • Orthogonal Assays : Combine SPR, flow cytometry (using integrin-specific antibodies), and competitive ELISA.
  • Controlled Expression Systems : Use HEK293 cells transfected with specific integrin subunits (e.g., αvβ3 vs. α5β1) to isolate subtype-specific interactions.
  • Statistical Meta-Analysis : Aggregate published data to identify confounding variables (e.g., buffer ionic strength, temperature) .

Advanced: What strategies optimize the biological activity of cyclo-[-Arg-Gly-Asp-Amp25-] in in vivo tumor targeting studies?

Key considerations:

  • Conformational Rigidity : Use NMR-guided molecular dynamics simulations to predict optimal cyclization points.
  • Biodistribution Modifications : Conjugate polyethylene glycol (PEG) to enhance circulation time or attach fluorescent tags for real-time imaging.
  • Dose-Response Calibration : Conduct pilot studies to identify the minimum effective dose (MED) while avoiding receptor saturation .

Advanced: How should researchers address discrepancies between in vitro binding data and in vivo efficacy for cyclo-[-Arg-Gly-Asp-Amp25-]?

Discrepancies may stem from off-target interactions or microenvironmental factors (e.g., pH, proteases). Mitigation strategies:

  • Microdialysis in Tumor Microenvironments : Directly measure peptide concentration and integrin engagement in situ.
  • Knockout Models : Use integrin subunit-deficient mice to validate target specificity.
  • Proteomic Profiling : Identify competing ligands (e.g., fibronectin) that may interfere with binding .

Advanced: What computational methods are recommended for predicting the interaction dynamics of cyclo-[-Arg-Gly-Asp-Amp25-] with non-canonical integrins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model peptide-integrin interfaces.
  • Machine Learning : Train models on existing integrin-ligand datasets to predict binding hotspots.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between integrin subtypes .

Advanced: How can researchers systematically evaluate the cytotoxicity of cyclo-[-Arg-Gly-Asp-Amp25-] in primary cell cultures?

  • Multi-Parameter Assays : Combine MTT assays (metabolic activity), Annexin V staining (apoptosis), and lactate dehydrogenase (LDH) release (membrane integrity).
  • Cell-Type Specificity : Test on primary endothelial cells, fibroblasts, and immune cells to identify off-target effects.
  • Long-Term Exposure Studies : Monitor sublethal effects (e.g., ROS production) over 72+ hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.